molecular formula C20H25FN4OS B2738735 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034229-30-4

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2738735
CAS No.: 2034229-30-4
M. Wt: 388.51
InChI Key: QTEFVSRPQUTXTM-UHFFFAOYSA-N
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Description

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C20H25FN4OS and its molecular weight is 388.51. The purity is usually 95%.
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Biological Activity

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Piperidine ring : A six-membered ring containing nitrogen, which is known for its role in various biological activities.
  • Fluoropyrimidine moiety : Enhances metabolic stability and biological activity.
  • Thiophene group : Contributes to the compound's electronic properties and potential interactions with biological targets.

The molecular formula for this compound is C17H21F1N4O1SC_{17}H_{21}F_{1}N_{4}O_{1}S, with a molecular weight of approximately 350.44 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The fluoropyrimidine component may interact with nucleic acids or proteins, potentially inhibiting their functions, while the piperidine ring enhances binding affinity to these targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit several significant biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation by interfering with key signaling pathways involved in cancer progression.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating its possible application in treating inflammatory diseases.
  • Antimicrobial Properties : Similar compounds have demonstrated activity against various bacterial strains, suggesting that this compound may also possess antimicrobial effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of tumor cell proliferation
Anti-inflammatoryReduction in inflammation markers
AntimicrobialActivity against bacterial strains

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of similar compounds, researchers found that N-(piperidinyl) derivatives exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to the inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of fluorinated piperidines showed that these compounds could significantly reduce cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential therapeutic role in managing chronic inflammatory conditions.

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4OS/c21-16-13-23-19(24-14-16)25-9-5-15(6-10-25)12-22-18(26)20(7-1-2-8-20)17-4-3-11-27-17/h3-4,11,13-15H,1-2,5-10,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEFVSRPQUTXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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